Dibismuth triselenide

Content Navigation

CAS Number

Product Name

IUPAC Name

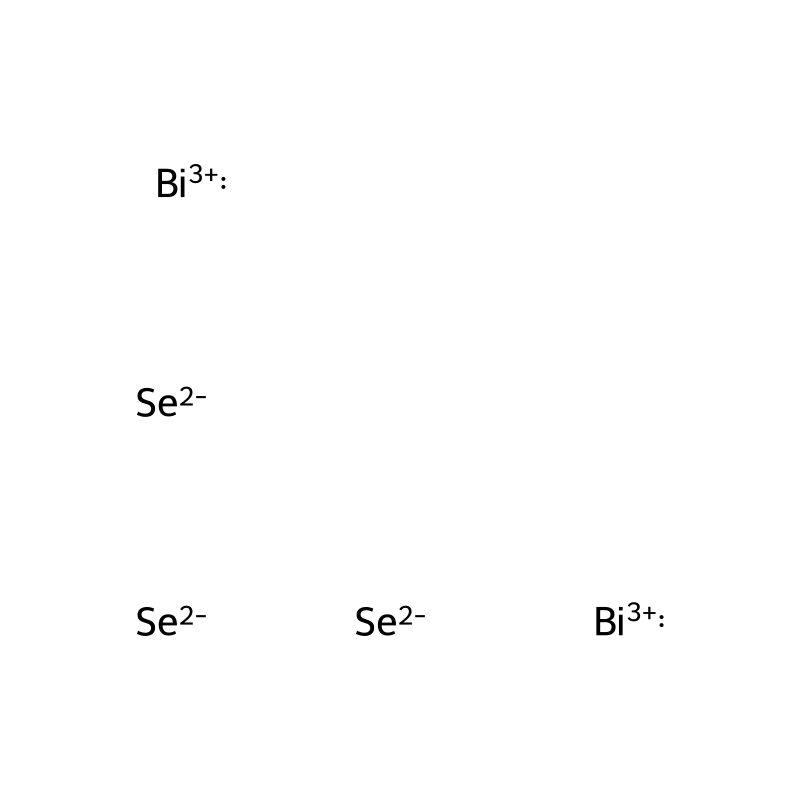

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermoelectric Materials

Dibismuth triselenide exhibits promising thermoelectric properties, meaning it can directly convert heat into electricity and vice versa. This makes it a potential candidate for developing efficient thermoelectric devices for energy harvesting and waste heat recovery. Studies have shown that Bi₂Se₃ possesses a high figure of merit (ZT), a parameter that measures the efficiency of a thermoelectric material, making it a valuable material for research in this field.

Topological Insulators

Dibismuth triselenide is classified as a topological insulator, a material characterized by an insulating interior and conducting channels on its surface. This unique property allows for the exploration of novel phenomena in condensed matter physics, such as the study of Majorana Fermions, which are theorized to have potential applications in quantum computing [].

Superconductivity

Research suggests that Bi₂Se₃ exhibits superconductivity, a phenomenon where a material exhibits zero electrical resistance at extremely low temperatures. While the exact mechanism behind superconductivity in Bi₂Se₃ is still under investigation, its potential applications in areas like lossless power transmission and new types of electronic devices are actively explored [].

Dibismuth triselenide, with the chemical formula Bi₂Se₃, is a compound made up of bismuth and selenium. It is classified as a V₂VI₃-type semiconductor, notable for its narrow band gap, which is theoretically estimated to be around 0.35 eV and experimentally measured between 0.2 and 0.3 eV. The compound appears as a black crystalline solid and has a melting point of approximately 710 °C . Its unique electronic properties make it an important material in various scientific and industrial applications.

The primary mechanism of action for Bi₂Se₃ is related to its topological insulating properties. The presence of topologically protected surface states allows for the conduction of electrons while the bulk of the material remains insulating []. This unique characteristic makes Bi₂Se₃ a promising candidate for developing novel electronic devices with exceptional control over electron flow.

- Oxidation: This compound can be oxidized using strong oxidizing agents such as nitric acid, leading to the formation of bismuth oxide and selenium dioxide.

- Reduction: Reduction reactions can be conducted using reducing agents like hydrogen gas or hydrazine, yielding elemental bismuth and selenium.

- Substitution: Substitution reactions may involve halogenating agents that replace selenium atoms with halogens.

The specific products formed from these reactions depend on the reagents and conditions employed.

Dibismuth triselenide exhibits notable biological activity, particularly in the field of nanomedicine. Nanoparticles of this compound have demonstrated antibacterial properties and are being explored for applications in drug delivery and medical imaging. The incorporation of selenium into small molecules has shown potential anticancer properties in both preclinical and clinical settings, making dibismuth triselenide a candidate for combined cancer therapies and theranostics .

Dibismuth triselenide can be synthesized through various methods:

- Sol-Gel Method: This involves mixing bismuth nitrate pentahydrate with elemental selenium in a 2:3 molar ratio.

- Hydrothermal Method: Similar reactants are used, but dimethylformamide serves as the solvent.

- Electrodeposition Techniques: This industrial method allows for the growth of bismuth selenide films on platinum electrodes using a choline chloride-malic acid ionic liquid mixture at temperatures ranging from 35°C to 65°C .

These methods provide flexibility in producing dibismuth triselenide for different applications.

Dibismuth triselenide is utilized in various fields due to its unique properties:

- Topological Insulators: The compound is studied for its topological insulating behavior, which is crucial for advanced electronic devices.

- Thermoelectric Materials: Its thermoelectric properties make it suitable for energy conversion applications.

- Electronic Devices: It is used in the fabrication of field-effect transistors and photodetectors.

- Nanomedicine: The compound's antibacterial properties enable its use in drug delivery systems and medical imaging techniques .

Research into the interactions of dibismuth triselenide focuses on its biochemical pathways and pharmacokinetics. The compound's nanoparticles have been studied for their ability to interact with biological systems, potentially enhancing drug delivery efficiency and targeting capabilities. Additionally, the unique structural and compositional features of bismuth-based nanoparticles contribute to their therapeutic effects, particularly in cancer treatment .

Dibismuth triselenide shares similarities with several other compounds, but its unique combination of properties sets it apart:

Dibismuth triselenide stands out due to its dual role as both a thermoelectric material and a topological insulator, making it particularly valuable for applications in quantum computing and advanced electronic devices .

Bi₂Se₃ entered mainstream physics in 2009 when angle-resolved photoemission spectroscopy (ARPES) revealed its topological surface states. Prior work focused on its thermoelectric properties, but the discovery of a single Dirac cone at the Γ-point revolutionized its status. The material’s quintuple-layer structure (Se-Bi-Se-Bi-Se) enables weak van der Waals interlayer bonding, facilitating exfoliation into 2D sheets while preserving topological order.

Redefining Topological Quantum Materials

Bi₂Se₃ became the prototypical 3D TI due to:

- Large bulk bandgap (0.3 eV vs. 0.01 eV in HgTe), enabling room-temperature applications

- Simple surface state topology with 100% spin polarization

- Tunable carrier density via doping (Ag, Cu, Sr)Key theoretical frameworks include the Fu-Kane-Mele model and the Bernevig-Hughes-Zhang Hamiltonian, which predict robustness against non-magnetic perturbations.

The surface electronic structure of Bi₂Se₃ hosts Dirac fermions with linear dispersion, forming a gapless conical energy-momentum relationship. First-principles calculations demonstrate that spin-orbit coupling induces a band inversion between Bi-p and Se-p orbitals at the Γ-point of the Brillouin zone, creating a 0.3 eV bulk band gap [1] [8]. Angle-resolved photoemission spectroscopy (ARPES) measurements confirm the existence of spin-polarized surface states crossing the bulk gap, with Fermi velocity reaching 5 × 10⁵ m/s [6] [4].

Spin-Orbit Coupling Effects on Band Inversion

Density functional theory calculations reveal that relativistic spin-orbit interactions contribute 85% of the total band inversion energy in Bi₂Se₃ [1] [8]. The crystal field splitting separates Se-p orbitals into p_z (lower energy) and p_{x/y} states, while Bi-p orbitals remain nearly degenerate. Spin-orbit coupling then hybridizes these states, reversing the natural orbital ordering:

| Orbital Contribution | Energy Without SOC (eV) | Energy With SOC (eV) |

|---|---|---|

| Bi-p | -1.2 | -0.8 |

| Se-p_z | -0.9 | -1.1 |

| Se-p_{x/y} | -0.6 | -0.7 |

This inversion creates a topological gap of 0.3 eV while preserving the Dirac-like surface states [1] [8]. The hybridization strength depends critically on the interatomic distances within the quintuple layers, with a 2% compressive strain shown to enhance the band gap by 15% through modified orbital overlap [4].

Time-Reversal Symmetry Breaking Mechanisms

External perturbations that break time-reversal symmetry induce mass terms in the Dirac equation, opening gaps in the surface states. Epitaxial strain experiments demonstrate reversible tuning of the Dirac point position:

$$ \Delta ED = \alpha \epsilon{xx} + \beta \epsilon_{zz} $$

where $$ \alpha = 45 $$ meV/% and $$ \beta = -32 $$ meV/% represent the in-plane and out-of-plane strain coefficients [4]. Magnetic doping introduces additional symmetry-breaking effects - Sm³⁺ and Fe³⁺ co-doping creates ferromagnetic ordering below 15 K, generating a 44 meV surface gap through exchange interactions [5]. This manifests in quantum transport as:

- Anomalous Hall conductivity reaching 0.5e²/h at 2 K [5]

- Shubnikov-de Haas oscillations with 14 T periodicity [5]

- Landau level quantization persisting up to 30 K [5]

Magnetically Doped Systems and Massive Dirac Fermion States

Rare-earth/transition metal co-doping produces ferromagnetic Bi₂Se₃ with enhanced topological properties. Sm₀.₁Fe₀.₁Bi₁.₈Se₃ exhibits:

| Property | Undoped Bi₂Se₃ | Doped Bi₂Se₃ |

|---|---|---|

| Carrier Mobility (cm²/Vs) | 3,000 | 7,400 |

| Surface Gap (meV) | 0 | 44 |

| Curie Temperature (K) | - | 15 |

The magnetic dopants introduce impurity bands 50 meV below the conduction band, enhancing bulk resistivity while preserving surface conductivity [5]. Spin-resolved ARPES shows complete spin polarization of the gapped surface states, confirming the emergence of massive Dirac fermions [5].

Band Gap Controversies: ARPES vs. Optical Characterization

Discrepancies in reported band gap values stem from differing experimental probes:

| Technique | Reported Gap (eV) | Probed Depth | Key Limitation |

|---|---|---|---|

| ARPES | 0.3-0.35 [1] [6] | 1-2 nm | Surface sensitivity |

| Infrared Optics | 0.20-0.25 [7] | Bulk | Indirect transitions |

| STM/STS | 0.28-0.32 [7] | Surface | Tip-induced band bending |

First-principles calculations reconcile these differences by showing that the fundamental bulk gap (0.2 eV) differs from the surface-projected gap (0.3 eV) due to interlayer interactions [1] [7]. Optical absorption spectra reveal two distinct features:

- Direct gap at 0.22 eV (bulk)

- Surface state absorption onset at 0.30 eV [7]

Molecular beam epitaxy has emerged as the predominant technique for synthesizing high-quality dibismuth triselenide thin films, offering unprecedented control over stoichiometry and structural perfection [2] [3]. The technique enables layer-by-layer growth of atomically flat films with precisely controlled thickness down to individual quintuple layers [4] [5]. Recent advances in molecular beam epitaxy methodology have demonstrated the capability to produce twin-free dibismuth triselenide structures with enhanced crystalline quality and reduced defect densities [4] [5].

The optimization of molecular beam epitaxy growth conditions requires careful consideration of multiple interdependent parameters. Growth temperature typically ranges from 200°C to 350°C, with lower temperatures favoring van der Waals epitaxy modes and higher temperatures promoting improved crystalline ordering [5] [6]. The beam flux ratios, particularly the selenium-to-bismuth ratio, critically influence both stoichiometry and surface morphology, with optimal ratios ranging from 10:1 to 100:1 depending on the specific substrate and growth conditions [1] [2] [5].

| Parameter | Van der Waals Growth | Conventional Growth | Optimized Conditions |

|---|---|---|---|

| Substrate Selection | Mica, InP(111)B, Al2O3 | Si(111), GaAs(111) | In2Se3/InP(111)B virtual substrate |

| Growth Temperature | 200-350°C | 300-450°C | 250-295°C |

| Deposition Rate | 0.5-2 QL/min | 0.2-1 QL/min | 0.25 nm/min |

| Beam Pressure Ratio | Se:Bi = 10:1 to 100:1 | Se:Bi = 5:1 to 50:1 | Se:Bi = 100:1 |

| Post-Growth Annealing | 300-400°C | 400-500°C | 350°C |

| Defect Density | Low twinning | Higher defect density | Twin-free growth |

Substrate Selection Criteria for van der Waals Growth

The selection of appropriate substrates for dibismuth triselenide growth represents a fundamental consideration in achieving high-quality epitaxial films. Van der Waals epitaxy has proven particularly advantageous for this layered material system, as it accommodates the weak interlayer bonding characteristic of dibismuth triselenide while enabling growth on substrates with significant lattice mismatch [6] [7] [8].

Mica substrates have demonstrated exceptional performance for van der Waals epitaxy of dibismuth triselenide, providing atomically flat surfaces with minimal defect nucleation sites [7]. The weak van der Waals interaction between the mica surface and the dibismuth triselenide overlayer enables stress-free growth with excellent crystalline quality [7]. Hall measurements on dibismuth triselenide films grown on mica substrates have revealed mobilities of 726 cm²/(V·s) at room temperature, increasing to 1469 cm²/(V·s) at 12 K, demonstrating the superior electronic properties achievable with this substrate choice [7].

Sapphire substrates (Al2O3) represent another viable option for dibismuth triselenide growth, offering excellent thermal stability and chemical inertness [5] [9]. The relatively large lattice mismatch between sapphire and dibismuth triselenide necessitates careful optimization of growth conditions to minimize defect formation [5]. Studies have shown that growth on sapphire can be optimized to achieve reduced twinning defects, with twin densities as low as 10% achievable through proper temperature control and surface preparation [5].

The development of virtual substrates has opened new possibilities for achieving superior dibismuth triselenide films. The In2Se3/InP(111)B virtual substrate system has demonstrated remarkable success in completely eliminating twin domains while maintaining high structural quality [4] [5]. This approach utilizes a novel selenium passivation technique during oxide desorption of InP(111)B substrates, resulting in the formation of ultra-thin In2Se3 layers that serve as ideal templates for dibismuth triselenide growth [4] [5].

Defect Mitigation in Layered Heterostructures

The mitigation of defects in dibismuth triselenide layered heterostructures requires a comprehensive understanding of defect formation mechanisms and their impact on electronic properties. Twin domains represent one of the most significant defect types in dibismuth triselenide, arising from the stacking of quintuple layers in different orientations [4] [5]. These defects severely impact electronic transport properties and can degrade the topological surface states that are crucial for device applications.

Recent research has identified several key strategies for defect mitigation in dibismuth triselenide heterostructures. The use of vicinal substrates with controlled miscut angles has proven effective in reducing twin formation by promoting step-edge nucleation and step-flow growth modes [10]. Growth on vicinal Si(111) surfaces with appropriate miscut angles results in anisotropic growth that suppresses twin domain formation while maintaining high crystalline quality [10].

Temperature optimization plays a crucial role in defect mitigation, with careful control of growth temperature enabling the transition from three-dimensional island growth to two-dimensional layer-by-layer growth [5] [6]. The optimal temperature window for high-quality dibismuth triselenide growth is typically narrow, requiring precise temperature control to achieve the desired balance between thermodynamic driving forces and kinetic limitations [5] [6].

Post-growth annealing treatments have emerged as an effective method for defect healing in dibismuth triselenide films. Annealing at temperatures between 300°C and 400°C in controlled atmospheres can promote defect annihilation and improve crystalline ordering [1] [5]. The annealing process must be carefully controlled to avoid selenium loss, which can lead to the formation of selenium vacancies and altered electronic properties [1] [5].

Solution-Phase Nanostructure Engineering

Solution-phase synthesis methods have gained significant attention for the production of dibismuth triselenide nanostructures due to their scalability, cost-effectiveness, and ability to produce materials with controlled morphologies [11] [12] [13]. These approaches offer unique advantages in terms of morphological control and the ability to synthesize nanostructures with tailored properties for specific applications.

The polyol process has emerged as a particularly versatile solution-phase method for dibismuth triselenide synthesis [14] [12] [15]. This approach utilizes high-boiling-point alcohols as both solvent and reducing agent, enabling controlled synthesis at moderate temperatures while providing excellent morphological control [14] [12] [15]. The polyol method offers several advantages including low toxicity, simple processing conditions, and the ability to produce bulk quantities of material [12] [15].

| Parameter | Ethylene Glycol | Propylene Glycol | Diethylene Glycol |

|---|---|---|---|

| Solvent System | EG + NaOH | PG + surfactant | DEG + PEI |

| Temperature | 160-220°C | 140-200°C | 200-240°C |

| Reaction Time | 2-12 hours | 1-6 hours | 1-4 hours |

| Precursor Concentration | 0.1-0.5 M | 0.05-0.3 M | 0.2-0.8 M |

| Supersaturation Control | pH control | Temperature ramping | Concentration gradient |

| Morphology | Nanosheets | Nanoparticles | Hexagonal plates |

Supersaturation Control in Polyol Synthesis

The control of supersaturation in polyol synthesis represents a critical factor in determining the morphology and quality of dibismuth triselenide nanostructures [14] [12] [16]. Supersaturation drives the nucleation and growth processes, with different supersaturation levels leading to distinctly different morphological outcomes [14] [12] [16].

Low supersaturation conditions typically favor the formation of well-defined crystalline structures with minimal defects [14] [12] [16]. Under these conditions, the growth process is controlled by thermodynamic factors, leading to the formation of equilibrium crystal shapes with well-developed facets [14] [12] [16]. The slow growth kinetics associated with low supersaturation enable the formation of high-quality single crystals with excellent structural perfection [14] [12] [16].

High supersaturation conditions promote rapid nucleation and growth, often resulting in the formation of nanostructures with high aspect ratios or complex morphologies [14] [12] [16]. While these conditions can lead to interesting morphological features, they may also result in higher defect densities and reduced crystalline quality [14] [12] [16]. The balance between supersaturation and growth kinetics must be carefully optimized to achieve the desired combination of morphology and quality [14] [12] [16].

pH control represents one of the most effective methods for supersaturation control in polyol synthesis [14] [12] [16]. The addition of sodium hydroxide or other alkaline species can significantly alter the solution chemistry, affecting both the solubility of precursors and the kinetics of crystal growth [14] [12] [16]. pH values between 10 and 12 have been found to be optimal for the formation of high-quality dibismuth triselenide nanosheets [14] [12] [16].

Temperature ramping provides another approach for supersaturation control, enabling the gradual increase in driving force for nucleation and growth [14] [12] [16]. This method allows for the initial formation of nuclei under low supersaturation conditions, followed by controlled growth under higher supersaturation [14] [12] [16]. The temperature ramping profile can be tailored to achieve specific morphological outcomes while maintaining high crystalline quality [14] [12] [16].

Morphological Evolution Pathways: Spiral vs. Dendritic Growth

The morphological evolution of dibismuth triselenide nanostructures during solution-phase synthesis follows distinct pathways depending on the growth conditions and underlying nucleation mechanisms [10] [17] [16]. Understanding these pathways is crucial for controlling the final morphology and optimizing the properties of the synthesized materials.

Spiral growth represents a common mechanism in dibismuth triselenide synthesis, particularly under conditions of moderate supersaturation [10] [17]. This growth mode is driven by screw dislocations that provide continuous nucleation sites for crystal growth [10] [17]. The spiral growth mechanism results in the formation of characteristic morphologies, including hexagonal pyramids and layered structures that reflect the underlying crystal symmetry [10] [17].

| Growth Mode | Characteristics | Typical Conditions | Resulting Morphology | Defect Formation |

|---|---|---|---|---|

| Spiral Growth | Screw dislocation driven | Low supersaturation | Hexagonal pyramids | Minimal |

| Dendritic Growth | Branched structures | High supersaturation | Dendritic networks | High |

| Layer-by-Layer Growth | Step-flow mechanism | Optimal temperature | Smooth layers | Very low |

| Island Growth | Volmer-Weber mode | High temperature | Isolated islands | Moderate |

The spiral growth process begins with the formation of screw dislocations on the crystal surface, which serve as persistent nucleation sites [10] [17]. These dislocations enable continuous growth without the need for repeated nucleation events, resulting in smooth, well-faceted surfaces [10] [17]. The growth rate in spiral growth mode is typically proportional to the square of the supersaturation, providing a predictable relationship between growth conditions and morphological outcomes [10] [17].

Dendritic growth occurs under conditions of high supersaturation, where the growth process becomes diffusion-limited rather than interface-limited [17] [18] [19]. This growth mode is characterized by the formation of branched structures that arise from the preferential growth of crystallographic directions with high growth rates [17] [18] [19]. The dendritic morphology reflects the underlying crystal anisotropy, with growth proceeding more rapidly along certain crystallographic directions [17] [18] [19].

The transition between spiral and dendritic growth modes is controlled by the dimensionless Damköhler number, which represents the ratio of the surface reaction rate to the mass transport rate [19]. When the Damköhler number is low, indicating rapid mass transport relative to surface reactions, spiral growth predominates [19]. As the Damköhler number increases, indicating slower mass transport or faster surface reactions, the system transitions to dendritic growth [19].

The morphological evolution pathways can be controlled through careful manipulation of synthesis parameters including temperature, concentration, and pH [14] [12] [16]. For dibismuth triselenide, the optimal conditions for achieving well-defined morphologies typically involve temperatures between 180°C and 220°C, with reaction times ranging from 2 to 12 hours depending on the desired morphology [14] [12] [16].

Morphological control in solution-phase synthesis also depends on the presence of surfactants and capping agents [14] [12] [16]. These species can selectively adsorb to specific crystal faces, altering the relative growth rates and resulting in modified morphologies [14] [12] [16]. The choice of surfactant and its concentration must be carefully optimized to achieve the desired balance between morphological control and crystalline quality [14] [12] [16].

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard